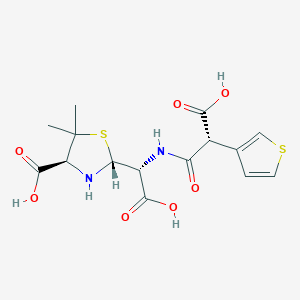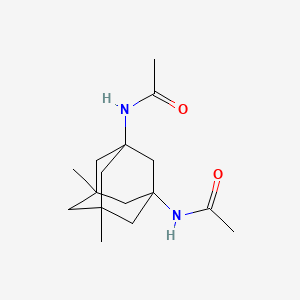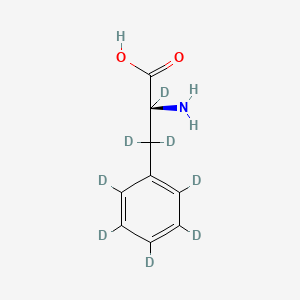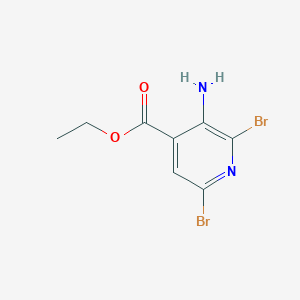
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₇ClFNO₃ and its molecular weight is 255.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview of Norfloxacin Characteristics and Use
Norfloxacin, a fluorinated 4-quinolone antibacterial agent, demonstrates broad-spectrum activity against Gram-negative pathogens, surpassing its predecessor, nalidixic acid, in both the breadth of antibacterial spectrum and potency. Notably, it also exhibits efficacy against Pseudomonas aeruginosa and some Gram-positive organisms. This makes it a valuable agent in treating acute or uncomplicated urinary tract infections, showing comparable effectiveness to co-trimoxazole and superior bacteriological cure rates in certain comparisons. Its applications extend to treating gonorrhoea in cases resistant to penicillin and bacterial gastroenteritis caused by various pathogens. The review of its antibacterial activity and pharmacokinetic properties highlights its potential in addressing a range of bacterial infections (Holmes, B., Brogden, R. N., & Richards, D., 1985).
Analytical Determination and Quality Control
The analytical determination of norfloxacin plays a critical role in ensuring the effectiveness and safety of this medication. Various analytical methods, including thin-layer chromatography, microbiological assay, spectrophotometry, capillary electrophoresis (CE), and high-performance liquid chromatography (HPLC), are applied in quality control. These methods provide a flexible and broad-based approach to analyzing norfloxacin in different matrices, crucial for maintaining its therapeutic efficacy and safety. The overview of analytical methods for norfloxacin underscores the importance of precise and accurate measurement techniques in pharmaceutical quality control (Chierentin, L., & Salgado, H. R., 2016).
Tolerability and Safety Profile
Investigations into the tolerability and safety profile of norfloxacin indicate that it is generally well tolerated, with adverse experiences being uncommon and mostly mild, necessitating discontinuation of therapy in less than 1% of patients. The most commonly reported side effects include nausea, dyspepsia, headache, and dizziness. Such a profile suggests norfloxacin may have a low propensity to select for bacterial resistance during clinical use, although further confirmation is required. This safety profile forms a substantial part of the therapeutic evaluation of norfloxacin, contributing to its clinical utility in managing bacterial infections (Corrado, M., Struble, W., Peter, C., Hoagland, V., & Sabbaj, J., 1987).
Mécanisme D'action
Target of Action
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is an impurity of Norfloxacin , a broad-spectrum fluoroquinolone antibiotic . The primary targets of Norfloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Norfloxacin, and by extension this compound, exerts its bactericidal action by inhibiting these enzymes . It binds to DNA gyrase, blocking the untwisting of the DNA double helix, a necessary step for DNA replication . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin prevents the unwinding of bacterial DNA, thereby halting DNA replication and transcription . This disruption of essential biochemical pathways leads to the death of the bacterial cells .
Pharmacokinetics
Norfloxacin, the parent compound, is known to accumulate in the urine, making it particularly effective for the treatment of urinary tract infections .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the cessation of bacterial DNA replication and transcription . This results in the death of the bacterial cells, effectively treating the infection .
Analyse Biochimique
Biochemical Properties
It is known that Norfloxacin, the parent API of this compound, inhibits bacterial DNA gyrase , an enzyme required for bacterial DNA replication, transcription, repair, and recombination . It is plausible that 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin may interact with similar enzymes and proteins.
Molecular Mechanism
Norfloxacin, the parent API, exerts its effects by binding to bacterial DNA gyrase, inhibiting DNA replication . It is possible that this compound may have a similar mechanism of action.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves the conversion of Norfloxacin to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Norfloxacin", "Pyrazine", "Sodium hydroxide", "Chlorine" ], "Reaction": [ "Norfloxacin is reacted with pyrazine in the presence of sodium hydroxide to form 1-Desmethyl-7-depyrazine Norfloxacin.", "Chlorine is then added to the reaction mixture to chlorinate the pyrazine ring, forming 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin." ] } | |
Numéro CAS |
70032-16-5 |
Formule moléculaire |
C₁₁H₇ClFNO₃ |
Poids moléculaire |
255.63 |
Synonymes |
7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid; 7-Chloro-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








